molecular formula C5H12ClNO2 B3093020 2-Methyl-3-(methylamino)propanoic acid hydrochloride CAS No. 1240529-48-9

2-Methyl-3-(methylamino)propanoic acid hydrochloride

Cat. No.: B3093020
CAS No.: 1240529-48-9
M. Wt: 153.61
InChI Key: IPIBIKOBRJHXRC-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylamino)propanoic acid hydrochloride is a substituted propanoic acid derivative featuring a methylamino group at the β-position and a methyl group at the α-position. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol (CAS: 1240529-48-9) . This compound is structurally characterized by:

  • A carboxyl group (-COOH) for hydrogen bonding and solubility.
  • A methyl (-CH₃) substituent at the α-position, enhancing steric bulk and influencing conformational stability.

It is commonly utilized in pharmaceutical intermediates and amino acid derivative synthesis .

Properties

IUPAC Name

2-methyl-3-(methylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(3-6-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIBIKOBRJHXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-48-9
Record name 2-methyl-3-(methylamino)propanoic acid hydrochloride
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Preparation Methods

The synthesis of 2-Methyl-3-(methylamino)propanoic acid hydrochloride involves several steps. One common method includes the reaction of methylamine with 2-methylacrylic acid under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Methyl-3-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

  • BMAA serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable for researchers in synthetic chemistry.

Chemical Reactions

  • BMAA undergoes several types of chemical reactions:
    • Oxidation: It can be oxidized to form carboxylic acids or ketones.
    • Reduction: This compound can be reduced to produce alcohols or primary amines.
    • Substitution Reactions: The methylamino group can participate in nucleophilic substitutions, leading to the formation of various derivatives.

Biological Applications

Neurotransmitter Research

  • BMAA is studied for its role as an excitatory amino acid that may affect neurotransmitter systems, particularly glutamate receptors. It has been implicated in neurotoxic effects and is being researched for its potential links to neurodegenerative diseases.

Metabolic Pathways

  • The compound may act as a substrate for enzymes involved in amino acid metabolism, influencing the formation of metabolites critical for cellular functions. Understanding these interactions can reveal insights into its therapeutic potential and implications in metabolic disorders .

Medical Applications

Therapeutic Potential

  • Ongoing research investigates BMAA's potential therapeutic applications, particularly in treating neurological disorders. Its interaction with neurotransmitter receptors suggests it could modulate synaptic activity, which is crucial for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Drug Development

  • BMAA is explored as a precursor for synthesizing novel pharmaceuticals. Its unique properties and interactions with biological systems make it a candidate for developing new drug formulations aimed at neurological conditions .

Industrial Applications

Chemical Intermediates

  • In industrial settings, BMAA is utilized in producing various chemicals and materials, including specialty chemicals and polymers. Its ability to undergo multiple chemical transformations makes it suitable for large-scale production processes .

Summary of Key Findings

Application Area Specific Uses Research Focus
Chemical ResearchBuilding block for organic synthesisSynthesis of complex molecules
Biological ResearchNeurotransmitter interaction studiesNeurotoxic effects and metabolic pathways
Medical ApplicationsPotential therapeutic agentDrug development for neurological disorders
Industrial ApplicationsProduction of chemical intermediatesSynthesis of polymers and specialty chemicals

Case Studies and Research Insights

  • Neurotoxicity Studies : Research has shown that BMAA can act as an excitotoxin on glutamate receptors, leading to neurotoxic effects. Studies have focused on its biomagnification behavior in ecosystems, revealing its potential risks to human health through food chains .
  • Synthesis Optimization : Industrial-scale synthesis methods have been developed that utilize continuous flow reactors to enhance yield and purity while minimizing by-products during the production of BMAA.
  • Biochemical Pathway Analysis : Studies investigating the interactions of BMAA with specific enzymes have provided insights into its role in metabolic pathways, suggesting avenues for therapeutic interventions in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylamino)propanoic acid hydrochloride involves its binding interactions with neurotransmitter receptors and calcium-binding proteins. These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Distinct Features
2-Methyl-3-(methylamino)propanoic acid HCl C₅H₁₂ClNO₂ 153.61 α-CH₃, β-NHCH₃ 1240529-48-9 Compact structure; balanced hydrophilicity-lipophilicity
2,2-Dimethyl-3-(methylamino)propanoic acid HCl C₆H₁₃ClNO₂ 167.63 α,α-(CH₃)₂, β-NHCH₃ 141950-15-4 Increased steric hindrance; reduced conformational flexibility
4-(Methylamino)butanoic acid HCl C₅H₁₂ClNO₂ 153.61 γ-NHCH₃ (longer carbon chain) 6976-17-6 Extended aliphatic chain; altered pharmacokinetics
3-(Dimethylamino)propanoic acid HCl C₅H₁₂ClNO₂ 153.61 β-N(CH₃)₂ 14788-12-6 Enhanced lipophilicity; stronger basicity due to dimethylamino group
2-Methyl-3-(pyridin-3-yl)propanoic acid HCl C₉H₁₂ClNO₂ 213.66 β-pyridin-3-yl 1956309-53-7 Aromatic ring introduces π-π stacking potential; modified electronic properties
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl C₁₁H₁₆ClNO₃ 245.70 α-methoxy phenyl, esterified carboxyl N/A Ester group improves membrane permeability; aromaticity enhances receptor binding

Detailed Comparison of Key Features

Steric and Conformational Effects
  • 2,2-Dimethyl-3-(methylamino)propanoic acid HCl (CAS 141950-15-4) introduces two methyl groups at the α-position, creating steric hindrance that restricts rotational freedom. This may reduce binding efficiency in enzyme-active sites compared to the single methyl group in the target compound .
Electronic and Pharmacokinetic Properties
  • 3-(Dimethylamino)propanoic acid HCl (CAS 14788-12-6) exhibits higher lipophilicity due to the dimethylamino group, which may enhance blood-brain barrier penetration. However, the stronger basicity (pKa ~9–10) could reduce ionization at physiological pH, altering bioavailability .
  • 2-Methyl-3-(pyridin-3-yl)propanoic acid HCl (CAS 1956309-53-7) incorporates a pyridine ring, enabling π-π interactions with aromatic residues in proteins. This structural feature is absent in the target compound, making it more suitable for targeting specific receptors .
Functional Group Modifications
  • Methyl esters (e.g., (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl) replace the carboxyl group with an ester, enhancing lipophilicity and stability against metabolic hydrolysis. This modification is critical for prodrug design .

Biological Activity

2-Methyl-3-(methylamino)propanoic acid hydrochloride, also known as β-methylamino-L-alanine (BMAA), is a compound that has garnered attention due to its potential biological activities and implications in neurodegenerative diseases. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₁₃ClN₂O₂
  • Molecular Weight : 130.62 g/mol
  • Structure : The compound features a methyl group and a methylamino group attached to a propanoic acid backbone, which influences its biological interactions.

Neurotoxicity

BMAA is recognized for its neurotoxic properties, particularly in relation to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Studies have shown that BMAA can induce excitotoxicity in neuronal cells due to its structural similarity to glutamate, a primary excitatory neurotransmitter.

  • Mechanism of Action : BMAA acts as an agonist at glutamate receptors, leading to increased intracellular calcium levels and subsequent neuronal cell death. This mechanism has been implicated in the development of neurodegenerative diseases in populations consuming cycad plants containing BMAA .

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and toxicology of BMAA:

  • Study Design : Rats were administered varying doses of BMAA (25-400 mg/kg) either acutely or chronically. Plasma and brain concentrations were measured using gas chromatography-mass spectrometry.
Dosage (mg/kg)Plasma Concentration (µg/mL)Brain Concentration (µg/g)Half-Life (days)
255.20.81.0
10015.42.51.0
40045.612.01.0

The results indicated that BMAA could reach potentially toxic levels in the brain after high doses .

Antimicrobial Activity

In addition to its neurotoxic effects, BMAA has been studied for its antimicrobial properties:

  • Antibacterial Activity : Certain studies have demonstrated that BMAA exhibits activity against various bacterial strains, although the exact mechanism remains unclear. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus subtilis0.0048
Staphylococcus aureus0.0098

These findings suggest that BMAA may possess potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the link between BMAA exposure and neurodegenerative diseases:

  • Guam ALS-PDC : In Guam, a higher incidence of ALS-Parkinsonism-Dementia Complex (PDC) has been correlated with dietary intake of cycad seeds containing BMAA . Epidemiological studies have suggested that environmental exposure to BMAA is a significant risk factor for these diseases.
  • Animal Models : Experiments using mice have shown that chronic exposure to low doses of BMAA can lead to behavioral changes consistent with neurodegeneration, including memory deficits and motor dysfunctions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methyl-3-(methylamino)propanoic acid hydrochloride, and how are they experimentally determined?

  • Methodological Answer : The compound’s empirical formula (C₅H₁₂ClNO₂), molecular weight (153.61 g/mol), and CAS number (1240529-48-9) are foundational for identification . Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm structure and proton environments.
  • Mass spectrometry (MS) for molecular ion validation.
  • HPLC with UV detection to assess purity (>95% typical for research-grade material).
  • Melting point analysis to compare with literature values (if available).

Q. What are the recommended protocols for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves:

  • Ester hydrolysis : Methyl ester precursors (e.g., methyl 2-(methylamino)propanoate derivatives) are treated with HCl in ethanol to yield the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
  • Yield optimization : Adjust reaction time (12-24 hours) and stoichiometric ratios (e.g., 1:1.2 substrate:HCl) to maximize product formation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C in a desiccator to prevent hygroscopic degradation .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to monitor decomposition .
  • Safety : Use fume hoods for handling and refer to SDS guidelines for eye/skin protection and spill management .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of this compound?

  • Methodological Answer :

  • Chiral resolution : Use (S)- or (R)-specific catalysts (e.g., chiral auxiliaries or enzymes) during synthesis. Evidence for stereoisomeric analogs (e.g., (S)-2-Amino-3-(methylamino)-propanoic acid) suggests enantioselective routes are feasible .
  • Analytical validation : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with polar organic mobile phases to resolve enantiomers and quantify optical purity .

Q. What strategies address contradictory solubility data in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility profiling : Use dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to study polymorphic forms affecting solubility .
  • Co-solvent systems : Test DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility for biological assays without compromising stability .

Q. How can researchers investigate the compound’s potential biological activity, such as neurotransmitter modulation?

  • Methodological Answer :

  • In vitro assays : Use glutamate receptor-binding assays (e.g., radioligand displacement in rat cortical membranes) to evaluate interactions with NMDA or AMPA receptors, given structural similarity to glutamate analogs .
  • Cell-based studies : Measure intracellular calcium flux (Fluo-4 AM dye) in neuronal cell lines to assess functional activity .

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products?

  • Methodological Answer :

  • LC-MS/MS : Employ high-resolution mass spectrometry to identify impurities (e.g., methyl ester byproducts) at <0.1% levels .
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-UV/ELSD analysis to map degradation pathways .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes in neurotransmitter synthesis).
  • QSAR studies : Corporate substituent effects (e.g., methyl vs. ethyl groups) on logP and IC₅₀ values to optimize pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(methylamino)propanoic acid hydrochloride
Reactant of Route 2
2-Methyl-3-(methylamino)propanoic acid hydrochloride

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